molecular formula C11H15FN2O B14898808 (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol

(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol

Cat. No.: B14898808
M. Wt: 210.25 g/mol
InChI Key: QSWQKELMXCKXMP-UHFFFAOYSA-N
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Description

(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is not available in the public domain, its structure, featuring a fluoropyridine moiety linked to a piperidine-methanol group, suggests potential as a valuable intermediate or pharmacophore. The 3-fluoropyridin-2-yl group is a common scaffold in drug discovery, known for its ability to contribute to molecular recognition and binding interactions with biological targets. Compounds containing this substructure have been investigated for various therapeutic areas. For instance, research has shown that derivatives incorporating the 3-fluoropyridin-2-yl group can be developed into inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases . Furthermore, similar fluoropyridine-carbohydrazide derivatives have been studied for their biological activities, including potential anti-proliferative effects . The piperidine ring bearing a hydroxymethyl group adds versatility, often serving as a building block to modulate the molecule's solubility and physicochemical properties or to tether other functional groups. Researchers may find this compound particularly useful as a precursor in the synthesis of more complex molecules for screening campaigns or as a starting point for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

[1-(3-fluoropyridin-2-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C11H15FN2O/c12-10-4-1-5-13-11(10)14-6-2-3-9(7-14)8-15/h1,4-5,9,15H,2-3,6-8H2

InChI Key

QSWQKELMXCKXMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)F)CO

Origin of Product

United States

Preparation Methods

Reductive Amination with Fluoropyridine Intermediates

A widely cited method involves reductive amination between 3-fluoropyridine-2-carbaldehyde and piperidin-3-ylmethanol precursors. The process typically follows:

  • Formation of the Schiff base : 3-Fluoropyridine-2-carbaldehyde reacts with piperidin-3-ylmethanol under acidic conditions to form an imine intermediate.
  • Reduction : Sodium borohydride (NaBH₄) or hydrogenation (H₂/Pd-C) reduces the imine to the secondary amine.

Example Protocol :

  • Starting material : 6-Bromo-3-fluoropicolinaldehyde (1.7 g, 8.33 mmol) in methanol (20 mL).
  • Reduction : NaBH₄ (0.47 g, 12.5 mmol) added at 0°C, stirred at room temperature overnight.
  • Yield : 90% (1.6 g) of (6-bromo-3-fluoropyridin-2-yl)methanol, a key intermediate.
  • Debromination : Hydrogenation with Pd/C (200 mg) under H₂ yields (3-fluoropyridin-2-yl)methanol.

Nucleophilic Aromatic Substitution (SNAr)

Fluoropyridine derivatives undergo SNAr with piperidine nucleophiles. This method is favored for introducing the fluoropyridinyl group onto the piperidine ring.

Key Steps :

  • Activation : 2-Chloro-3-fluoropyridine treated with LDA (lithium diisopropylamide) at −78°C generates a stabilized aryl lithium species.
  • Coupling : Reaction with piperidin-3-ylmethanol derivatives at ambient temperature.
  • Workup : Aqueous extraction and chromatography yield the target compound.

Conditions :

  • Solvent : Tetrahydrofuran (THF) at −78°C.
  • Base : LDA (2.2 equiv).
  • Yield : ~70–75% after purification.

Multi-Step Synthesis from Quinolinic Acid Derivatives

A patent (CN111004171A) outlines a route adaptable for synthesizing fluoropyridine-piperidine hybrids:

Reaction Sequence:

  • Anhydride Formation : Quinolinic acid reacted with thionyl chloride (SOCl₂) in 1,2-dichloroethane to form quinoline anhydride.
  • Esterification : Anhydride treated with isopropanol to yield 2,3-pyridinedioic acid-2-isopropyl ester (87% yield).
  • Amination : DPPA (diphenylphosphoryl azide) mediated conversion to 3-amino-2-pyridinecarboxylate (83% yield).
  • Fluorination : Sodium nitrite (NaNO₂) in pyridine-hydrogen fluoride substitutes the amino group with fluorine.
  • Reduction : Sodium borohydride reduces the ester to methanol (82% yield).

Adaptation for Target Compound :

  • Replace quinoline anhydride with piperidine-3-carboxylic acid derivatives.
  • Introduce fluoropyridinyl group at the final stages via SNAr or cross-coupling.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields in heterocyclic chemistry. A protocol for analogous piperidines involves:

Procedure :

  • Cyclocondensation : 3-Fluoropyridine-2-carbaldehyde (1.0 equiv) and piperidin-3-ylmethanol (1.2 equiv) in acetic acid.
  • Microwave Conditions : 150°C, 20 min, 200 W.
  • Yield : 68–98% depending on catalyst (e.g., AcONa or piperidine).

Advantages :

  • 5–10x faster than conventional heating.
  • Higher purity due to reduced side reactions.

Comparative Analysis of Methods

Method Key Steps Yield Conditions Ref
Reductive Amination Imine formation → NaBH₄ reduction 82–90% Mild (0–25°C), methanol/THF
SNAr Coupling Aryl lithium formation → coupling 70–75% −78°C, anhydrous THF
Multi-Step Synthesis Anhydride → ester → amine → fluorination 82–87% Reflux (85°C), multi-step purification
Microwave-Assisted Cyclocondensation under irradiation 68–98% 150°C, 20 min, AcONa catalyst

Challenges and Optimization Strategies

Fluorination Efficiency

  • Issue : Low regioselectivity during fluorination steps.
  • Solution : Use pyridine-hydrogen fluoride complexes for directed fluorination.

Purification Difficulties

  • Issue : Polar intermediates complicate chromatography.
  • Solution : Employ recrystallization from ethyl acetate/hexane mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropyridine moiety allows for various substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including its role as a ligand in receptor studies and its effects on various biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.

Industry: The compound finds applications in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action for (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs, highlighting substituent variations and their impact on molecular properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Reference
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C10H13FN2O 196.22 1228666-40-7 Pyrrolidine ring, 6-fluoro pyridine
(2-Chloro-5-methylpyridin-3-yl)methanol C7H8ClNO 157.60 518314-64-2 Chloro, methyl groups on pyridine
[1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol C14H16ClN3O 277.75 353257-83-7 Chloroquinoxaline substituent
(2S,3S)-2-(3-Chlorophenyl)piperidin-3-yl)methanol C19H22ClNO2 332.14 - Chiral centers, chloroaryl group

Key Observations :

  • Fluorine vs.
  • Heterocyclic Variations: Replacing pyridine with quinoxaline (e.g., ) introduces additional aromaticity and electronic effects, altering binding interactions in biological systems.
  • Chirality : Enantiomerically pure analogs (e.g., ) exhibit distinct pharmacological profiles, with enantiomeric excess (ee) values up to 89% influencing activity .

Physicochemical Properties

Spectroscopic Data :

  • NMR: Fluorine atoms induce distinct splitting patterns. For example, in (2S,3S)-2-(3-chlorophenyl)piperidin-3-yl)methanol, the ¹H NMR shows signals at δ 3.60–3.75 (m, 2H, CH2OH) and δ 7.20–7.45 (m, aromatic protons) .
  • HRMS: High-resolution mass spectrometry confirms molecular formulas (e.g., C19H22ClNO2 with a 0.0002 Da error) .

Optical Properties :

  • Chiral analogs like (2S,3S)-2-(4-chlorophenyl)piperidin-3-yl)methanol exhibit specific rotations ([α]D²⁵ = +10.4) and high enantiomeric excess (88% ee) .

Biological Activity

(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H16FN2O\text{C}_{12}\text{H}_{16}\text{F}\text{N}_2\text{O}

It includes a piperidine ring substituted with a 3-fluoropyridine moiety and a hydroxymethyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Certain derivatives of piperidine compounds have shown cytotoxicity against cancer cell lines, suggesting potential for anticancer applications .
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with neurotransmitter receptors, particularly acetylcholine receptors, which are crucial in neuropharmacology .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in FaDu hypopharyngeal cells
NeuropharmacologicalBinding affinity to AChBP
AntiparasiticModerate activity against parasites

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound. The compound demonstrated significant apoptosis induction in FaDu cells compared to the reference drug bleomycin, highlighting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Evaluation
In vitro assays revealed that compounds similar to this compound exhibited moderate binding affinities to acetylcholine-binding proteins (AChBP), suggesting potential as a ligand for nicotinic acetylcholine receptors. Specifically, one derivative showed 21.5% inhibition at 100 nmol/L, indicating promise for further development in neuropharmacology .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the fluorinated pyridine moiety enhances binding interactions with biological targets due to increased electron density and steric effects.

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